

An In-depth Technical Guide to the Synthesis of Fmoc-beta-Ala-OPfp

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Compound of Interest

Compound Name: *Fmoc-beta-ala-opfp*

Cat. No.: *B557781*

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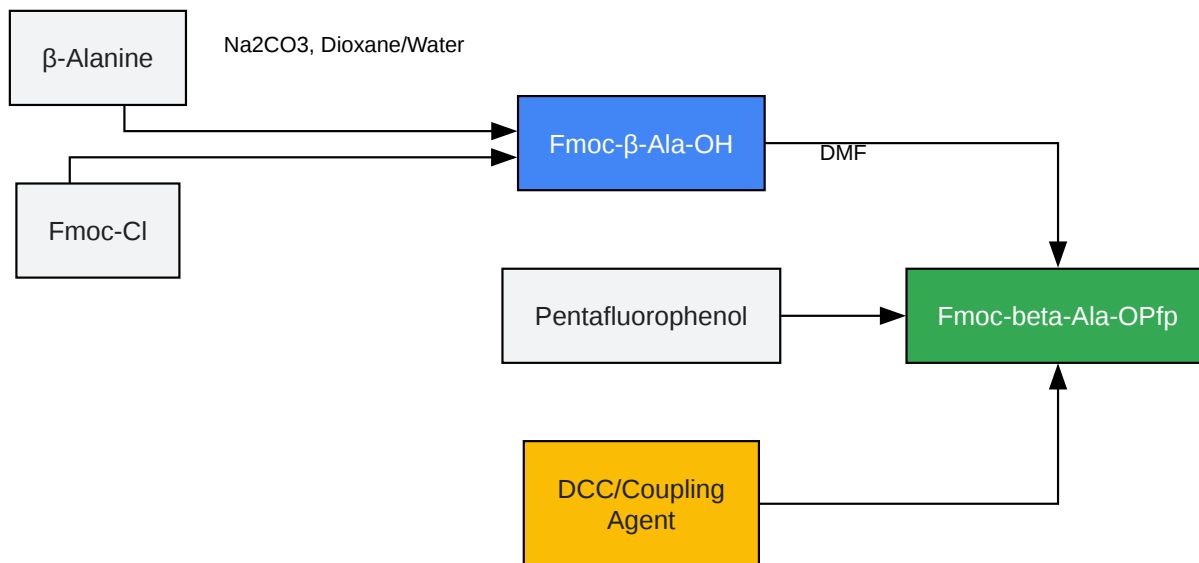
This guide provides a comprehensive overview of the synthesis of N- α -Fmoc- β -alanine pentafluorophenyl ester (**Fmoc-beta-Ala-OPfp**), a crucial reagent in solid-phase peptide synthesis (SPPS). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

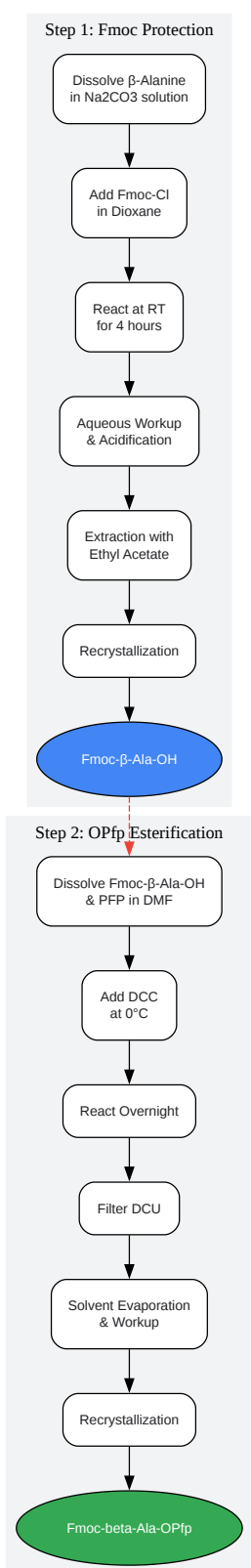
Introduction

Fmoc-beta-Ala-OPfp is an activated amino acid derivative widely utilized in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino terminus, which can be cleaved under mild basic conditions. The pentafluorophenyl (OPfp) ester is a highly reactive moiety that facilitates efficient peptide bond formation, offering rapid coupling rates and minimizing side reactions.^{[1][2][3]} The use of preformed activated esters like **Fmoc-beta-Ala-OPfp** simplifies synthesis protocols and is amenable to both manual and automated peptide synthesis.^[4]

Synthesis Pathway

The synthesis of **Fmoc-beta-Ala-OPfp** is a two-step process. The first step involves the protection of the amino group of β -alanine with the Fmoc group to yield Fmoc- β -Ala-OH. The second step is the activation of the carboxylic acid of Fmoc- β -Ala-OH with pentafluorophenol to form the final product, **Fmoc-beta-Ala-OPfp**.





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